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For researchers, scientists, and drug development professionals, understanding the intricate

three-dimensional structure of RNA is paramount to deciphering its function and developing

targeted therapeutics. Chemical probing techniques offer a powerful lens to investigate RNA

structure within its native cellular environment. This guide provides a comprehensive validation

of nicotinoyl azide (NAz) as a tool for RNA structure probing, comparing its performance with

established methods like SHAPE-MaP and DMS-MaPseq, supported by experimental data.

Nicotinoyl azide, utilized in a method called Light Activated Structural Examination of RNA

(LASER), offers a unique approach to elucidating RNA structure by mapping the solvent

accessibility of purine nucleobases.[1] Unlike other reagents that primarily identify single-

stranded regions, NAz can modify both paired and unpaired residues, providing

complementary information crucial for understanding RNA-protein interactions and tertiary

structures.[1]

Probing Chemistries: A Tale of Three Reagents
The validation of any new probing reagent hinges on a thorough comparison with existing gold-

standard methods. Here, we compare the mechanisms and targets of nicotinoyl azide,

SHAPE reagents, and dimethyl sulfate (DMS).
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Probing Reagent Method Target
Structural

Information

Nicotinoyl Azide (NAz)
LASER-Seq / LASER-

MaP

C8 position of solvent-

accessible adenines

and guanines.[1]

Solvent accessibility,

protein binding sites,

tertiary structure.

SHAPE Reagents

(e.g., 1M7, NAI)
SHAPE-MaP

2'-hydroxyl group of

the ribose backbone

in flexible regions.

Backbone flexibility,

single-stranded

regions.

Dimethyl Sulfate

(DMS)
DMS-MaPseq

N1 of adenine and N3

of cytosine in unpaired

nucleotides.

Watson-Crick base

pairing status of A and

C.

Performance Snapshot: Nicotinoyl Azide in Action
Quantitative analysis of probing data reveals the distinct yet complementary nature of NAz. A

key study by Zinshteyn et al. (2019) systematically compared LASER-Seq with SHAPE-MaP

and DMS-MaP on the E. coli ribosome, a well-characterized ribonucleoprotein complex.

The performance of each method in identifying key structural features was assessed using

Receiver Operating Characteristic (ROC) curves, which plot the true positive rate against the

false positive rate. The Area Under the Curve (AUC) provides a measure of the predictive

power of each method.
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Method
Structural Feature

Assessed
AUC Interpretation

LASER-MaP (NAz)
Solvent Accessibility

of C8 of Purines
0.81[1]

Excellent predictor of

purine solvent

accessibility.

SHAPE-MaP (1M7)
Solvent Accessibility

of 2'-OH
0.56[1]

Poor predictor of

backbone solvent

accessibility.

DMS-MaPseq
Watson-Crick Base

Pairing of A/C
~0.94 (Accuracy)[2]

Excellent predictor of

A and C base-pairing

status.

These data highlight that LASER-MaP excels at its intended purpose: measuring the solvent

accessibility of purines. This is a significant advantage as it provides a layer of structural

information not captured by SHAPE or DMS, which are more indicative of backbone flexibility

and Watson-Crick pairing, respectively.[1]

Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summarized protocols for RNA structure probing using nicotinoyl azide, SHAPE

reagents, and DMS.

Nicotinoyl Azide (LASER-MaP) Protocol
Cell Treatment: Incubate cells with nicotinoyl azide (typically 300 µM) in the dark.

Photoactivation: Expose the cells to UV light (365 nm) for a short duration (e.g., 3 minutes)

to activate the NAz.

RNA Extraction: Immediately lyse the cells and extract total RNA using a standard protocol

(e.g., TRIzol).

Reverse Transcription with Mutational Profiling: Perform reverse transcription using a

reverse transcriptase that reads through the NAz adducts, inducing mutations in the resulting
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cDNA (e.g., TGIRT-III).

Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and

perform high-throughput sequencing.

Data Analysis: Align sequencing reads to a reference transcriptome and quantify mutation

rates at each nucleotide position. Higher mutation rates indicate sites of NAz modification.

SHAPE-MaP Protocol
Cell Treatment: Treat cells with a SHAPE reagent (e.g., 100 mM NAI or 10 mM 1M7) for a

short period (e.g., 5 minutes) at 37°C. A no-reagent control (DMSO) is run in parallel.

RNA Extraction: Purify total RNA from the treated and control cells.

Reverse Transcription with Mutational Profiling: Perform reverse transcription under

conditions that promote misincorporation at SHAPE-adducted nucleotides, typically in the

presence of Mn2+.

Library Preparation and Sequencing: Construct sequencing libraries and perform deep

sequencing.

Data Analysis: Calculate SHAPE reactivity for each nucleotide by subtracting the background

mutation rate (from the no-reagent control) from the mutation rate in the treated sample.

DMS-MaPseq Protocol
Cell Treatment: Treat cells with dimethyl sulfate (DMS) at a final concentration of ~1-5% for

several minutes. The reaction is then quenched (e.g., with β-mercaptoethanol).

RNA Extraction: Extract total RNA.

Reverse Transcription with Mutational Profiling: Use a processive reverse transcriptase (e.g.,

TGIRT-III) that introduces mutations upon encountering a DMS-modified base.

Library Preparation and Sequencing: Prepare sequencing libraries from the generated

cDNA.
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Data Analysis: Map sequencing reads and identify mutation rates at adenine and cytosine

residues to determine their base-pairing status.

Visualizing the Workflow and Logic
To better illustrate the experimental processes and the underlying principles, the following

diagrams are provided in the DOT language for Graphviz.

Photoactivation
Reaction with RNA

Detection

Nicotinoyl Azide (NAz) UV Light (365nm) Reactive Nitrenium Ionactivates Solvent-Exposed
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reacts with C8-Adduct Formation Reverse Transcriptase
(e.g., TGIRT-III)

causes Mutation in cDNA

Click to download full resolution via product page

Caption: Mechanism of nicotinoyl azide (NAz) probing of RNA structure.
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Caption: Comparative experimental workflows for RNA structure probing.

Conclusion: A Complementary Tool for a Deeper
View
The validation of nicotinoyl azide through the LASER-Seq and LASER-MaP methodologies

demonstrates its significant contribution to the field of RNA structural biology. It is not a

replacement for SHAPE or DMS but rather a powerful complementary tool. By providing direct

measurement of purine solvent accessibility, NAz probing offers unique insights into RNA

tertiary structure and interactions with other molecules. The integration of data from all three

methods will undoubtedly lead to more accurate and comprehensive models of RNA structure,

ultimately advancing our understanding of RNA's multifaceted roles in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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